4-{[7-(Dimethylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}phenol
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Overview
Description
4-{[7-(Dimethylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}phenol is an organic compound that features both phenol and amine functional groups. This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[7-(Dimethylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}phenol typically involves the condensation of 2-aminophenol with 4-(dimethylamino)benzaldehyde. This reaction is often carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting Schiff base is then reduced to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[7-(Dimethylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
4-{[7-(Dimethylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for its potential use in drug development and as an antidote for certain types of poisoning.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-{[7-(Dimethylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}phenol involves its interaction with various molecular targets and pathways. For example, in biological systems, it can generate methemoglobin, which binds to cyanide ions and prevents them from inhibiting cytochrome oxidase, thereby restoring normal cellular respiration . Additionally, its fluorescent properties make it useful for tracking and studying biological processes at the molecular level.
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar nucleophilic properties.
4-Dimethylaminophenol: Shares the phenol and dimethylamino functional groups but lacks the benzoxadiazole moiety.
Schiff Bases: Compounds derived from the condensation of amines with aldehydes or ketones, often used as ligands in coordination chemistry.
Uniqueness
4-{[7-(Dimethylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}phenol is unique due to its combination of functional groups and its ability to participate in a wide range of chemical reactions
Properties
CAS No. |
799794-03-9 |
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Molecular Formula |
C14H13N5O4 |
Molecular Weight |
315.28 g/mol |
IUPAC Name |
4-[[7-(dimethylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]phenol |
InChI |
InChI=1S/C14H13N5O4/c1-18(2)11-7-10(15-8-3-5-9(20)6-4-8)14(19(21)22)13-12(11)16-23-17-13/h3-7,15,20H,1-2H3 |
InChI Key |
PLZALTUDBFCCIC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C2=NON=C12)[N+](=O)[O-])NC3=CC=C(C=C3)O |
solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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